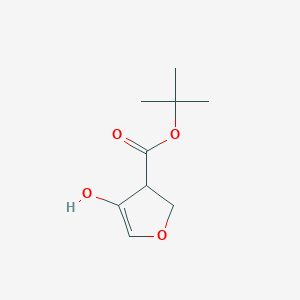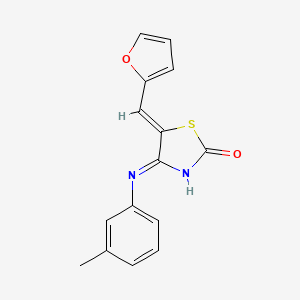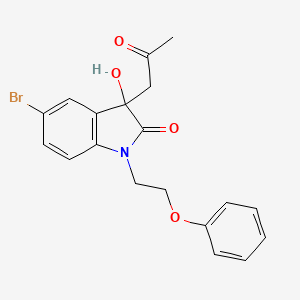![molecular formula C23H23N5O3 B2870562 N-[4-[(4-methyl-6-pyrrolidin-1-ylpyrimidin-2-yl)amino]phenyl]-1,3-benzodioxole-5-carboxamide CAS No. 941983-88-6](/img/structure/B2870562.png)
N-[4-[(4-methyl-6-pyrrolidin-1-ylpyrimidin-2-yl)amino]phenyl]-1,3-benzodioxole-5-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound is a complex organic molecule that contains a pyrrolidine ring and a pyrimidine ring, both of which are common structures in many biologically active compounds .
Molecular Structure Analysis
The molecule likely has an extended conformation and forms infinite H-bonded chains through its amide, amine, and pyrimidine groups .Applications De Recherche Scientifique
Antimalarial Drug Development
TCMDC-124955 has shown potential as a starting point for antimalarial drug discovery. Its structure, featuring a quinazolinedione core, exhibits promising antimalarial activity and low toxicity . This makes it a valuable candidate for the synthesis of new drugs aimed at treating malaria, a disease that continues to have significant global impact.
Pharmacological Research
In pharmacology, TCMDC-124955’s analogs have been identified as selective inhibitors targeting the active site and a predicted allosteric site of Plasmodium falciparum Prolyl tRNA Synthetase (PfProRS) . This enzyme is crucial for protein translation in the malaria parasite, making these inhibitors potential candidates for novel antimalarial therapies.
Biochemical Analysis
The compound’s derivatives are being explored for their biochemical applications, particularly in the context of antimalarial activity and antiproliferative activity against cancer cell lines . Such research contributes to understanding the biochemical pathways and mechanisms of disease progression and treatment.
Medicinal Chemistry
In medicinal chemistry, TCMDC-124955-related compounds are being developed as PfCLK3 inhibitors, a new class of antimalarials . These inhibitors are designed to target the regulation of malarial parasite RNA splicing, which is essential for the survival of the parasite at the blood stage.
Chemical Engineering
While not directly related to TCMDC-124955, chemical engineering principles are applied to optimize the synthesis and production processes of such compounds. Techniques like multi-objective optimization are used to balance the trade-offs between yield, purity, and cost-effectiveness in the production of pharmaceuticals .
Biotechnology
The compound’s role in biotechnology is linked to its potential in drug discovery and development. Biotechnological approaches are employed to enhance the production of these compounds through microbial or enzymatic methods, which can lead to more sustainable and efficient manufacturing processes .
Molecular Biology
TCMDC-124955 and its analogs are valuable for molecular biology research, where they can be used to study the interaction with biological targets like PfProRS. Understanding these interactions at the molecular level can lead to the development of more effective drugs with fewer side effects .
Synthetic Chemistry
The compound serves as a key molecule in synthetic chemistry, where it can be used to develop new synthetic routes or improve existing ones for the production of antimalarial agents. The focus is on creating more potent derivatives with enhanced pharmacological profiles .
Mécanisme D'action
Target of Action
TCMDC-124955, also known as N-(4-{[4-methyl-6-(pyrrolidin-1-yl)pyrimidin-2-yl]amino}phenyl)-2H-1,3-benzodioxole-5-carboxamide, primarily targets the essential malarial kinase PfCLK3 . This kinase plays a crucial role in the regulation of malarial parasite RNA splicing and is essential for the survival of blood stage Plasmodium falciparum .
Mode of Action
The compound acts as a reversible inhibitor of PfCLK3 . It binds to the kinase, thereby inhibiting its activity. This inhibition disrupts the normal functioning of the parasite, leading to its death .
Biochemical Pathways
The inhibition of PfCLK3 by TCMDC-124955 affects the RNA splicing pathway in the malarial parasite . RNA splicing is a crucial process in the parasite’s life cycle, and disruption of this process can lead to the death of the parasite .
Pharmacokinetics
The compound’s potency and selectivity for pfclk3 make it a promising lead in the search for a single-dose cure for malaria .
Result of Action
The molecular effect of TCMDC-124955’s action is the inhibition of PfCLK3, an essential malarial kinase . This inhibition disrupts the RNA splicing process in the parasite, leading to its death . On a cellular level, this results in the clearance of the parasite from the blood stage of Plasmodium falciparum .
Propriétés
IUPAC Name |
N-[4-[(4-methyl-6-pyrrolidin-1-ylpyrimidin-2-yl)amino]phenyl]-1,3-benzodioxole-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23N5O3/c1-15-12-21(28-10-2-3-11-28)27-23(24-15)26-18-7-5-17(6-8-18)25-22(29)16-4-9-19-20(13-16)31-14-30-19/h4-9,12-13H,2-3,10-11,14H2,1H3,(H,25,29)(H,24,26,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CCGJFYLPFPCJRD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)NC2=CC=C(C=C2)NC(=O)C3=CC4=C(C=C3)OCO4)N5CCCC5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23N5O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
417.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(4-ethyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)-2-methoxy-5-methylbenzenesulfonamide](/img/structure/B2870479.png)
![2-(5-Methyl-7-oxo-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidin-6-yl)ethyl 2-furoate](/img/structure/B2870480.png)

![2-(2-((4-fluorophenyl)thio)acetamido)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide](/img/structure/B2870483.png)
![4-Chloro-7-(4-fluoro-phenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B2870486.png)
![N-(4,7-dimethoxybenzo[d]thiazol-2-yl)cyclopropanecarboxamide](/img/structure/B2870488.png)
![[3-[2-(2-Methoxyethoxy)ethyl]-1-bicyclo[1.1.1]pentanyl]hydrazine](/img/structure/B2870490.png)

![(6-chloro-4-(3-fluorophenyl)-1,1-dioxido-4H-benzo[b][1,4]thiazin-2-yl)(pyrrolidin-1-yl)methanone](/img/structure/B2870493.png)


![N-[[5-butylsulfanyl-4-(2,6-diethylphenyl)-1,2,4-triazol-3-yl]methyl]adamantane-1-carboxamide](/img/structure/B2870496.png)

![N-(4-ethyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)-3,5-dimethoxybenzamide](/img/structure/B2870502.png)